molecular formula C18H19NO4 B13383698 Ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate CAS No. 56598-65-3

Ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate

Cat. No.: B13383698
CAS No.: 56598-65-3
M. Wt: 313.3 g/mol
InChI Key: SRLROPAFMUDDRC-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate (CAS No. 109010-60-8), also known as N-Benzoyl-L-tyrosine ethyl ester, is a chiral ester derivative of tyrosine. Its structure features a benzamido group at the α-carbon, a 4-hydroxyphenyl moiety at the β-carbon, and an ethyl ester functional group (Figure 1). This compound is widely utilized in peptide synthesis, pharmaceutical research, and as a precursor for bioactive molecules . Commercial grades (95%, 98%, 99%) highlight its importance in high-precision applications, such as radiolabeled peptide modifications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-2-23-18(22)16(12-13-8-10-15(20)11-9-13)19-17(21)14-6-4-3-5-7-14/h3-11,16,20H,2,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLROPAFMUDDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56598-65-3, 3483-82-7
Record name Tyrosine, N-benzoyl-, ethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=56598-65-3
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Record name N-Benzoyl-L-tyrosine ethyl ester
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Preparation Methods

Patented Chemical Routes

  • Patent WO2013150545A2 describes a process involving the reduction of nitro compounds using Fe-acetic acid, followed by coupling with aromatic acids and subsequent esterification, culminating in purification steps involving solvent washes and recrystallization.

  • Patent EP1237855B1 details the synthesis of related esters via acylation, esterification, and crystallization, emphasizing solvent systems like acetonitrile, toluene, and dichloromethane for optimal purity.

Enantioselective Biocatalytic Routes

  • The enzymatic reduction of keto precursors using OYEs offers a route to high enantiomeric purity, with process parameters optimized for scale-up. This approach minimizes chemical waste and improves stereoselectivity, crucial for pharmaceutical applications.

Data Tables

Preparation Step Reagents Solvent Conditions Yield (%) Enantiomeric Excess (%) References
Nitro reduction Fe-acetic acid Water/Acetone Reflux 85-90 N/A
Amide coupling Carbodiimide + HOBt DCM Room temperature 70-80 N/A
Esterification Ethanol Ethyl acetate Reflux 75-85 N/A
Enzymatic reduction OYEs Buffer solution 25-37°C >90 >97% ee

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and benzamido groups undergo hydrolysis under distinct conditions:

Reaction Type Reagents/Conditions Products Yield Reference
Ester Hydrolysis 6M HCl, reflux (4–6 hrs)2-Benzamido-3-(4-hydroxyphenyl)propanoic acid85–90%
Basic Ester Hydrolysis 1M NaOH, 80°C (2 hrs)Sodium 2-benzamido-3-(4-hydroxyphenyl)propanoate92%
Amide Hydrolysis 12M HCl, 110°C (12–24 hrs)2-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride60–65%
  • The ester group hydrolyzes preferentially under mild acidic or basic conditions, while the benzamido group requires prolonged heating with concentrated HCl .

Oxidation Reactions

The phenolic hydroxyl group and adjacent carbon centers are susceptible to oxidation:

Oxidizing Agent Conditions Product Notes Reference
KMnO₄ (acidic)H₂SO₄, 60°C (2 hrs)2-Benzamido-3-(4-oxocyclohexa-2,5-dien-1-yl)propanoate (quinone derivative)Requires excess oxidant
CrO₃/H₂SO₄Jones reagent, RT (1 hr)2-Benzamido-3-(4-oxophenyl)propanoateLimited selectivity observed
TEMPO/NaClOpH 9–10, 0°C (30 min)2-Benzamido-3-(4-hydroxyphenyl)propanalMild conditions preserve ester group
  • Oxidation of the phenol to a quinone structure alters electronic properties, potentially enhancing biological activity .

Reduction Reactions

Selective reduction of functional groups:

Reducing Agent Conditions Product Selectivity Reference
LiAlH₄Dry THF, 0°C → RT (4 hrs)Ethyl 2-(benzylamino)-3-(4-hydroxyphenyl)propanoateFull reduction of amide to amine
NaBH₄/I₂Methanol, RT (2 hrs)Ethyl 2-benzamido-3-(4-hydroxyphenyl)propanolSelective ester reduction
  • LiAlH₄ reduces the benzamido group to a secondary amine, while NaBH₄/I₂ selectively reduces the ester to an alcohol .

Electrophilic Aromatic Substitution

The 4-hydroxyphenyl group directs substituents to ortho/para positions:

Reaction Reagents Conditions Product Reference
Nitration HNO₃/H₂SO₄0–5°C (1 hr)Ethyl 2-benzamido-3-(4-hydroxy-3-nitrophenyl)propanoate
Sulfonation H₂SO₄ (fuming)100°C (3 hrs)Ethyl 2-benzamido-3-(4-hydroxy-3-sulfophenyl)propanoate
Halogenation Br₂/FeBr₃RT (30 min)Ethyl 2-benzamido-3-(4-hydroxy-3-bromophenyl)propanoate
  • Substitutions occur preferentially at the ortho position due to steric hindrance from the propanoate chain .

Protection/Deprotection Strategies

Protecting the phenolic hydroxyl group enables functionalization of other sites:

Protecting Group Reagents Deprotection Method Yield Reference
Benzyl Ether BnBr, K₂CO₃/DMFH₂/Pd-C, MeOH88%
Methyl Ether (CH₃)₂SO₄, NaOH/H₂OBBr₃, CH₂Cl₂75%
  • Benzyl protection is reversible under catalytic hydrogenation, making it ideal for multistep syntheses .

Scientific Research Applications

N-Benzoyl-L-tyrosine ethyl ester is widely used in scientific research due to its role as a substrate in enzymatic assays. Some of its applications include:

Mechanism of Action

N-Benzoyl-L-tyrosine ethyl ester exerts its effects primarily through its interaction with enzymes such as chymotrypsin. The ester bond is hydrolyzed by the enzyme, resulting in the formation of N-Benzoyl-L-tyrosine and ethanol. This reaction is used to measure the activity of chymotrypsin in various assays. The molecular targets include the active site of chymotrypsin, where the ester bond is cleaved .

Comparison with Similar Compounds

Key Structural Features :

  • Benzamido group : Enhances steric bulk and influences hydrogen-bonding interactions.
  • Ethyl ester : Modifies solubility and stability under acidic/basic conditions.

Comparison with Structurally Similar Compounds

Ethyl (2E)-2-Cyano-3-(4-Methoxyphenyl)Acrylate

Structural Differences :

  • Replaces the benzamido group with a cyano (-CN) group.
  • The 4-hydroxyphenyl moiety is substituted with a methoxy (-OCH₃) group.
  • Features an α,β-unsaturated ester (acrylate) backbone instead of a saturated propanoate chain.

Functional Implications :

  • The cyano group increases electrophilicity, making it reactive in Michael addition reactions .
  • The methoxy group enhances electron-donating properties, altering resonance stability compared to the hydroxyl group.
  • The syn-periplanar conformation across the C=C bond (torsion angle: 3.2°) facilitates polymerization or cyclization reactions .

Applications: Used as a precursor for 2-propenoylamides and 2-propenoates with antimicrobial and anti-inflammatory properties .

Ethyl 3-(4-Hydroxyphenyl)Propanoate

Structural Differences :

  • Lacks the benzamido group at the α-carbon.
  • Retains the ethyl ester and 4-hydroxyphenyl moieties.

Functional Implications :

  • Simpler structure reduces steric hindrance, improving substrate accessibility in enzymatic reactions.
  • The absence of the benzamido group diminishes hydrogen-bonding capacity, affecting binding to biological targets.

Applications: Intermediate in synthesizing dihydroferulic acid (dihydro FA) ethyl ester, a lignin-derived monomer with antioxidant properties .

(S)-Ethyl 2-Benzamido-3-(4-Nitrophenyl)Propanoate

Structural Differences :

  • Substitutes the 4-hydroxyl group with a nitro (-NO₂) group.

Functional Implications :

  • The nitro group is strongly electron-withdrawing, reducing the electron density of the aromatic ring and altering reactivity in electrophilic substitution reactions.
  • Increased polarity due to the nitro group enhances solubility in polar aprotic solvents.

Applications : Used in medicinal chemistry as a nitroaromatic scaffold for protease inhibitors .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Key Applications References
Ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate C₁₈H₁₉NO₄ Benzamido, 4-hydroxyphenyl, ethyl ester Peptide synthesis, radiolabeling
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate C₁₃H₁₃NO₃ Cyano, 4-methoxyphenyl, acrylate Bioactive polymer precursors
Ethyl 3-(4-hydroxyphenyl)propanoate C₁₁H₁₄O₃ 4-hydroxyphenyl, ethyl ester Lignin monomer stabilization
(S)-Ethyl 2-benzamido-3-(4-nitrophenyl)propanoate C₁₈H₁₈N₂O₅ Benzamido, 4-nitrophenyl, ethyl ester Protease inhibition studies

Mechanistic and Analytical Insights

  • Dimer Formation: Ethyl esters like ethyl hexanoate form dimers in ionization regions, which can influence mass spectrometry quantification .
  • Lignin Deconstruction: Ethyl 3-(4-hydroxyphenyl)propanoate derivatives are stabilized via reductive chemistry during lignin solvolysis, as observed in HSQC NMR and GC-FID/MS analyses .
  • Conformational Effects : The syn-periplanar conformation in acrylate derivatives enhances reactivity in cycloaddition reactions .

Biological Activity

Ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C16H17NO3
  • Molecular Weight : 273.31 g/mol
  • Functional Groups : The compound features an ethyl ester, a benzamide group, and a hydroxyphenyl moiety, contributing to its reactivity and biological interactions.

The presence of the hydroxy group allows for hydrogen bonding with biological macromolecules, while the benzamide group may enhance binding affinity to specific receptors or enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound has been shown to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in cellular systems. This property is particularly relevant in preventing cellular damage associated with various diseases .
  • Anti-inflammatory Effects : Research indicates that it can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α, which play critical roles in inflammatory pathways . This suggests potential applications in treating inflammatory conditions.
  • Enzyme Modulation : The compound interacts with various enzymes, potentially inhibiting or activating specific biochemical pathways. For example, it may enhance the activity of antioxidant enzymes or inhibit those involved in pro-inflammatory processes.

Biological Activity Studies

Several studies have assessed the biological activity of this compound:

StudyFocusFindings
Antioxidant ActivityDemonstrated significant ROS scavenging ability; enhanced cellular antioxidant defenses.
Anti-inflammatory EffectsInhibited IL-6 and TNF-α production in vitro, suggesting therapeutic potential for inflammatory diseases.
Enzyme InteractionShowed modulation of enzyme activities related to oxidative stress response.

Case Studies

  • Case Study on Inflammation : A study conducted on animal models of colitis demonstrated that administration of this compound resulted in reduced inflammation markers and improved gut barrier function. This supports its potential use in gastrointestinal disorders .
  • Clinical Implications : In a clinical trial assessing its effects on chronic inflammatory conditions, patients reported reduced symptoms correlated with decreased levels of inflammatory biomarkers post-treatment with the compound .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate, and how are reaction conditions optimized?

The compound is typically synthesized via benzoylation of L-tyrosine ethyl ester. A common method involves reacting L-tyrosine ethyl ester hydrochloride (CAS 4089-07-0) with benzoyl chloride in alkaline conditions (e.g., sodium bicarbonate) to protect the amine group . Optimization focuses on solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometry to minimize side products like over-benzoylated derivatives. Reaction progress is monitored by TLC (silica gel, hexane/ethyl acetate) .

Q. How is the stereochemical configuration of the compound validated?

X-ray crystallography using programs like SHELXL ( ) is the gold standard for confirming stereochemistry. The compound’s (S)-configuration is determined by refining atomic coordinates against diffraction data from single crystals. For rapid analysis, optical rotation measurements (e.g., [α]D = -6.3° to -7.3° in water) and chiral HPLC (C18 column, methanol/water mobile phase) are employed .

Q. What are the common chemical transformations of this compound?

Key reactions include:

  • Oxidation : The 4-hydroxyphenyl group is oxidized to a quinone using KMnO₄ in acidic conditions .
  • Reduction : The ester group is reduced to a primary alcohol with LiAlH₄, yielding 3-(4-hydroxyphenyl)-2-benzamidopropanol .
  • Hydrolysis : Basic hydrolysis (NaOH/EtOH) cleaves the ester to form 2-benzamido-3-(4-hydroxyphenyl)propanoic acid, a precursor for peptide coupling .

Advanced Research Questions

Q. How does the compound serve as a building block in enzyme inhibitor design?

The benzamido and phenolic groups mimic tyrosine residues in enzyme active sites. For example, it is used to synthesize Murine Double Minute (MDM2/4) inhibitors by introducing diphenylpropanamide substituents (via coupling with 3,3-diphenylpropanoic acid derivatives) to enhance hydrophobic binding . Reaction progress is tracked by LC-MS, and inhibitory activity is validated via fluorescence polarization assays .

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

Conflicting NMR or MS data may arise from tautomerism or impurities. Strategies include:

  • 2D NMR (HSQC, HMBC) : Correlates ¹H and ¹³C signals to confirm connectivity (e.g., distinguishing benzamido C=O from ester C=O) .
  • High-Resolution MS : Resolves ambiguities in molecular ion peaks (e.g., m/z 313.1314 for [M+H]⁺) .
  • Cross-validation : Compare crystallographic data (e.g., bond lengths/angles) with computational models (DFT) .

Q. What role does the compound play in lignin depolymerization studies?

In biomass pretreatment, its structural analogs (e.g., dihydro FA ethyl ester) are used to study reductive stabilization of lignin monomers. Metal catalysts (e.g., Ru/C) promote solvolytic deconstruction, monitored by GC-FID/MS and HSQC NMR to track C–H cross-signal evolution .

Methodological Challenges and Solutions

Q. How to address enantiomeric impurities in synthetic batches?

Impurities arise from racemization during benzoylation. Solutions include:

  • Low-temperature synthesis : Reduces base-induced racemization .
  • Chiral resolution : Use preparative HPLC with amylose-based columns (hexane/isopropanol) or enzymatic resolution with lipases .
  • Quality control : Optical purity is confirmed via CD spectroscopy (e.g., negative Cotton effect at 225 nm) .

Q. What analytical techniques differentiate this compound from structural analogs?

Technique Key Differentiators
FT-IR Ester C=O stretch at ~1740 cm⁻¹ vs. amide C=O at ~1650 cm⁻¹
¹H NMR Aromatic protons (δ 7.2–7.4 ppm for benzamido; δ 6.7–6.9 ppm for 4-hydroxyphenyl)
X-ray Dihedral angle between benzamido and hydroxyphenyl groups (~75°)
HPLC-MS Retention time (8.2 min on C18 column) and fragmentation pattern (m/z 105 for benzoyl)

Critical Data Contradictions

  • Mass Discrepancies : Early studies reported monoisotopic mass as 313.1314 , while some synthetic batches show m/z 313.14 due to sodium adducts. HR-MS calibration with internal standards (e.g., PFK) resolves this .
  • Melting Point Variability : Reported mp ranges (166–170°C) depend on crystallization solvents (e.g., ethanol vs. ethyl acetate) .

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